molecular formula C23H19IN2O2 B5009530 2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

2-iodo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B5009530
M. Wt: 482.3 g/mol
InChI Key: KNLHPWZERAICMO-UHFFFAOYSA-N
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Description

“2-iodo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C23H19IN2O2 . It is a derivative of benzoxazole, which is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives, such as “2-iodo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide”, can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The molecular structure of “2-iodo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide” is characterized by a bicyclic planar molecule . The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Future Directions

Benzoxazole and its derivatives continue to be a subject of interest in synthetic organic chemistry, medicinal chemistry, pharmaceutical, and industrial areas due to their broad range of biological activities . Future research may focus on developing more efficient synthetic methodologies and exploring the potential applications of these compounds in various fields.

Properties

IUPAC Name

2-iodo-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN2O2/c1-14(2)16-9-12-21-20(13-16)26-23(28-21)15-7-10-17(11-8-15)25-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHPWZERAICMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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